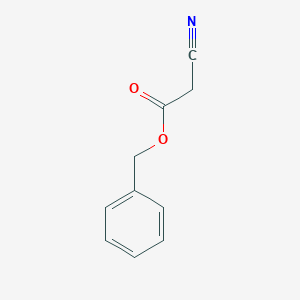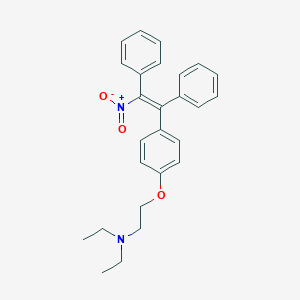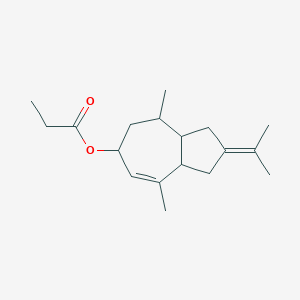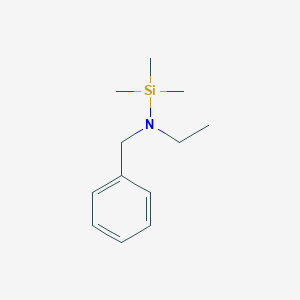
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-, also known as BETSI, is a chemical compound that has been widely used in scientific research for various purposes. BETSI belongs to the silylamine family, which is a group of compounds that have been found to possess unique properties that make them useful in different areas of research. BETSI has been used in the synthesis of various compounds, and it has also been studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is not fully understood, but it is believed to involve the activation of carboxylic acids and phosphoramidites. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to be an effective activator of carboxylic acids, which makes it useful in peptide synthesis. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been found to be an effective activator of phosphoramidites, which are used in the synthesis of oligonucleotides.
Biochemische Und Physiologische Effekte
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to have several biochemical and physiological effects. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to be cytotoxic to cancer cells, and it has been studied for its potential use in cancer therapy. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been found to have antiviral activity against the human immunodeficiency virus (HIV), and it has been studied for its potential use in the treatment of HIV.
Vorteile Und Einschränkungen Für Laborexperimente
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has several advantages for lab experiments, including its ability to activate carboxylic acids and phosphoramidites, which makes it useful in the synthesis of peptides and oligonucleotides. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is also relatively easy to synthesize and handle, which makes it a convenient reagent for lab experiments. However, Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has some limitations, including its cytotoxicity, which can limit its use in certain experiments. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is also sensitive to moisture, which can affect its stability and reactivity.
Zukünftige Richtungen
There are several future directions for the study of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl-. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been studied for its potential use in cancer therapy and the treatment of HIV, and further research is needed to determine its efficacy in these areas. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been studied for its potential use in the synthesis of other biologically active compounds, and further research is needed to explore its potential in this area. Additionally, further research is needed to understand the mechanism of action of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- and its effects on various biological systems.
Synthesemethoden
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- can be synthesized using a variety of methods, including the reaction of trimethylsilyl chloride with benzylamine and ethyl lithium, or the reaction of trimethylsilyl chloride with benzylamine and sodium hydride. The synthesis of Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- typically involves the use of protective groups to prevent unwanted reactions from occurring. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is a colorless liquid that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wissenschaftliche Forschungsanwendungen
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been used in various scientific research applications, including the synthesis of peptides, oligonucleotides, and other biologically active compounds. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- is known to be an effective activator of carboxylic acids, which makes it useful in peptide synthesis. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has also been used in the synthesis of oligonucleotides, which are short DNA or RNA molecules that are used in genetic research. Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- has been found to be an effective activator of phosphoramidites, which are used in the synthesis of oligonucleotides.
Eigenschaften
CAS-Nummer |
14629-66-4 |
|---|---|
Produktname |
Silylamine, N-benzyl-N-ethyl-1,1,1-trimethyl- |
Molekularformel |
C12H21NSi |
Molekulargewicht |
207.39 g/mol |
IUPAC-Name |
N-benzyl-N-trimethylsilylethanamine |
InChI |
InChI=1S/C12H21NSi/c1-5-13(14(2,3)4)11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
InChI-Schlüssel |
IVTNHFPTOGXRGQ-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)[Si](C)(C)C |
Kanonische SMILES |
CCN(CC1=CC=CC=C1)[Si](C)(C)C |
Synonyme |
N-Benzyl-N-ethyltrimethylsilylamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzoxazolium, 3-ethyl-2-[5-(3-ethyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B83026.png)
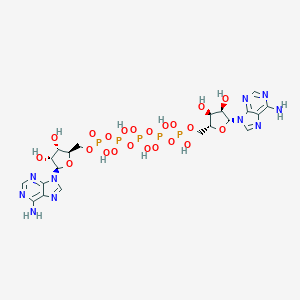
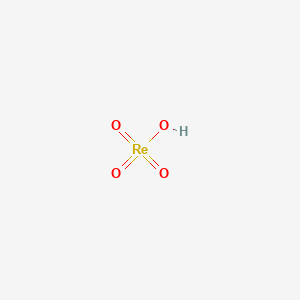
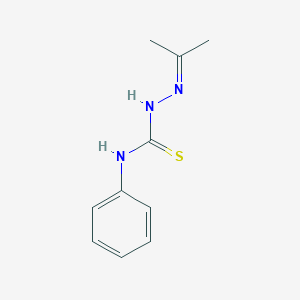
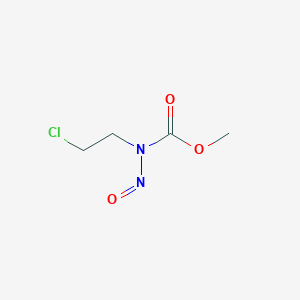
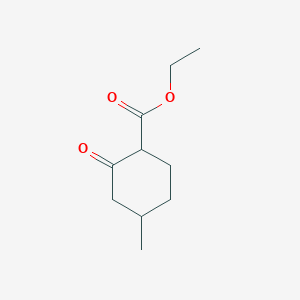
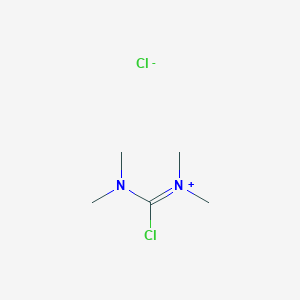
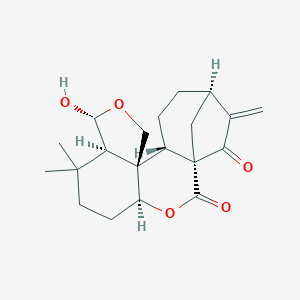
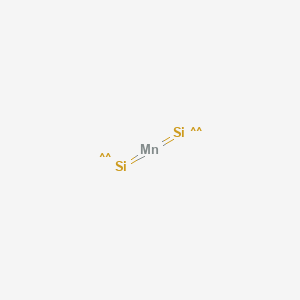
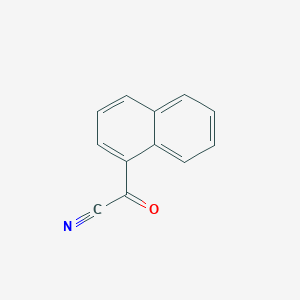
![3-[(4-Methylphenyl)thio]propionic acid](/img/structure/B83048.png)
